1,6-dimethyl-1H-indazol-4-amine
Overview
Description
“1,6-dimethyl-1H-indazol-4-amine” is a chemical compound. It has been mentioned in the context of anticancer research, where it was found to exhibit potent anti-proliferative activity .
Synthesis Analysis
The synthesis of indazole derivatives, including “this compound”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .
Scientific Research Applications
Combinatorial Synthesis and Heterocyclic Chemistry
The compound has been utilized in the combinatorial synthesis of fused tetracyclic heterocycles, including naphthyridine derivatives, under catalyst-free conditions. This synthesis approach has facilitated the generation of compounds with potential biological activities, highlighting the versatility of indazole derivatives in creating structurally complex and biologically relevant molecules (Li et al., 2013). Additionally, the synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine using 3-amino-1,2,4-triazole potassium as a solid base catalyst at ambient temperature demonstrates the utility of related amine compounds in green chemistry applications (Wang et al., 2016).
Catalysis and Green Chemistry
Research into the effective synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica underlines the significance of indazole derivatives in catalysis and solvent-free conditions, contributing to advancements in green chemistry and sustainable synthesis strategies (Rahmani et al., 2018).
Material Science and Polymer Modification
Indazole derivatives have been employed in the functional modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation. This modification involves a condensation reaction with various aliphatic and aromatic amines, demonstrating the role of these compounds in the development of materials with potential medical applications due to their enhanced thermal stability and promising biological activities (Aly & El-Mohdy, 2015).
Anticancer Research
A study on the design, synthesis, and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents underscores the potential of indazole derivatives in oncology. These derivatives, designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), demonstrated potent antiproliferative activity in various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Hoang et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,6-dimethyl-1H-indazol-4-amine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . It is involved in various physiological and pathological processes, including immune regulation and cancer .
Mode of Action
This compound interacts with IDO1, inhibiting its activity . This compound suppresses the expression of IDO1 protein, leading to a decrease in the enzyme’s activity . The inhibition of IDO1 disrupts the metabolism of tryptophan, affecting the downstream biochemical pathways .
Biochemical Pathways
The inhibition of IDO1 by this compound affects the kynurenine pathway, a major route of tryptophan catabolism . This disruption can lead to changes in the levels of kynurenine and its metabolites, which have various effects on immune regulation and cellular processes .
Pharmacokinetics
The compound’s potent anti-proliferative activity suggests that it may have favorable bioavailability .
Result of Action
The inhibition of IDO1 by this compound results in potent anti-proliferative activity . Specifically, this compound has been shown to inhibit the proliferation of human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 mM . Additionally, it induces G2/M cell cycle arrest in these cells .
Biochemical Analysis
Biochemical Properties
1,6-Dimethyl-1H-indazol-4-amine plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. The compound acts as an inhibitor of IDO1, thereby modulating the immune response and exhibiting anticancer properties . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human colorectal cancer cells (HCT116), the compound exhibits potent anti-proliferative activity, with an IC50 value of 0.4 µM . This activity is associated with the suppression of IDO1 protein expression and the induction of G2/M cell cycle arrest . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of IDO1, inhibiting its enzymatic activity and reducing the production of kynurenine, a metabolite involved in immune suppression . This inhibition leads to the activation of immune cells and the suppression of tumor growth. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, further modulating gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Degradation may occur under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as IDO1 . The compound inhibits the conversion of tryptophan to kynurenine, thereby modulating the immune response and exhibiting anticancer properties . Additionally, this compound may influence other metabolic pathways, affecting metabolite levels and metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cells.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular processes . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its biological effects.
Properties
IUPAC Name |
1,6-dimethylindazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRSIRRQJQQWIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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